REACTION_CXSMILES
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[CH3:1][C:2]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)([CH3:5])[CH2:3][OH:4]>C(O)C.[Pd]>[CH3:5][C:2]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13])([CH3:1])[CH2:3][OH:4]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC(CO)(C)NC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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0.5 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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CUSTOM
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Details
|
the solvent removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(C)NC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |